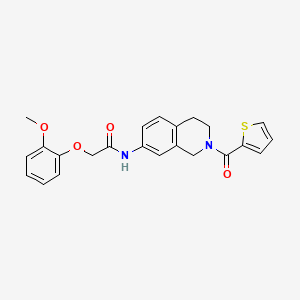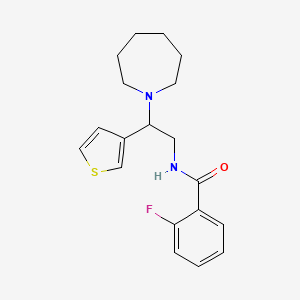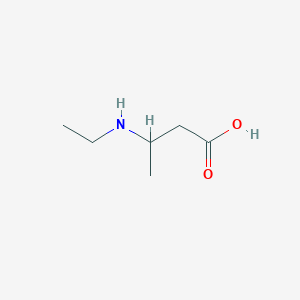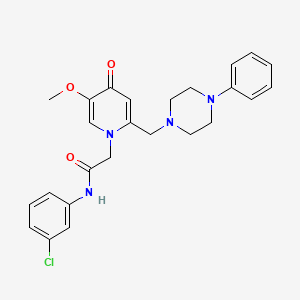
2-(2-methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. A related compound, 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione, was prepared and underwent various reactions, including alkylation and cyclization, to produce tetrahydrothieno[2,3-b] quinolines, which share structural similarities with the compound of interest (Al-Taifi, Abdel-Raheem, & Bakhite, 2016). These synthetic routes highlight the complexity and creativity required in organic synthesis, particularly for molecules with potential biological activity.
Molecular Structure Analysis
DFT and experimental investigations, including FT-IR and FT-Raman spectroscopy, have been utilized to study the molecular structure of similar compounds. These studies provide insights into the vibrational spectra, molecular electrostatic potential, and frontier molecular orbitals, enhancing the understanding of the molecular conformation and electronic properties of such compounds (El-Azab et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of organic compounds is often explored through their interactions with various reagents. For example, the reaction of cyanoquinolinethione with α-halocarbonyl compounds leads to alkylated products that undergo cyclization to produce tetrahydrothieno[2,3-b]quinolines, showcasing the compound's ability to participate in complex chemical transformations (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).
Physical Properties Analysis
The study of physical properties, such as solubility, melting point, and crystal structure, is crucial for understanding the behavior of organic compounds under different conditions. X-ray diffraction methods have been employed to elucidate the crystal structure of similar molecules, providing valuable information on molecular packing, hydrogen bonding, and intermolecular interactions, which are key to predicting solubility and stability (Dyachenko et al., 2010).
Chemical Properties Analysis
The chemical properties of organic compounds, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability, are fundamental to their applications. Studies on related molecules have shown a variety of chemical behaviors, such as cyclization reactions and reactivity towards bases, highlighting the versatile nature of these compounds and their potential utility in synthesis and drug design (Sirakanyan et al., 2015).
科学的研究の応用
Structural Aspects and Properties
Research on isoquinoline derivatives has revealed insights into structural aspects and properties, including salt and inclusion compounds formation, gelation behaviors, and fluorescence emission characteristics upon interaction with different agents. For example, Karmakar, Sarma, and Baruah (2007) explored the structural aspects of two amide-containing isoquinoline derivatives, highlighting their behavior in forming gels or crystalline solids upon treatment with mineral acids and their host–guest complexes' enhanced fluorescence emission (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Biological Activity
The synthesis and antitumor activity of methoxy-indolo[2,1‐a]isoquinolines and their dihydroderivatives have been investigated, revealing their potential cytostatic activity against various cancer cell lines, highlighting the compound's significance in medicinal chemistry (Ambros, Angerer, & Wiegrebe, 1988).
Cyclization and Rearrangement Studies
Studies on methoxybenzylamino-acetonitriles have demonstrated their ability to undergo spiro-cyclization and rearrangement, producing tetrahydroisoquinoline or 2-benzazepine derivatives, showcasing the chemical versatility and potential for generating structurally diverse compounds (Harcourt, Taylor, & Waigh, 1978).
Fluorescence Derivatization Reagent
Isoquinoline derivatives have been explored as fluorescence derivatization reagents for alcohols in high-performance liquid chromatography, indicating their utility in analytical chemistry for sensitive detection methods (Yoshida, Moriyama, & Taniguchi, 1992).
Synthesis of Pyrroloquinolines
Research into the synthesis of pyrroloquinolines from dimethoxyquinolines has led to formal total syntheses of various natural products, demonstrating the compound's role in facilitating complex organic syntheses and contributing to the field of natural product synthesis (Roberts, Joule, Bros, & Álvarez, 1997).
特性
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-28-19-5-2-3-6-20(19)29-15-22(26)24-18-9-8-16-10-11-25(14-17(16)13-18)23(27)21-7-4-12-30-21/h2-9,12-13H,10-11,14-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCIUSKOCZQAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-(4-methoxyphenyl)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/structure/B2482974.png)

![N-[[4-(1,3-Benzodioxol-5-yl)oxan-4-yl]methyl]-2-chloroacetamide](/img/structure/B2482977.png)
![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2482979.png)
![2,2-Dimethyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one](/img/structure/B2482980.png)




![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B2482991.png)
![N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)
![3-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482993.png)
